molecular formula C13H18N2O3S B5851954 N'-(cyclohexylsulfonyl)benzohydrazide

N'-(cyclohexylsulfonyl)benzohydrazide

Cat. No. B5851954
M. Wt: 282.36 g/mol
InChI Key: WOJLPNAPTYUPSB-UHFFFAOYSA-N
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Description

N-(cyclohexylsulfonyl)benzohydrazide, commonly known as CHS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CHS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular weight of 314.42 g/mol and a melting point of 189-191 °C.

Scientific Research Applications

CHS has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. CHS has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of CHS is not fully understood. However, it is believed that CHS exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. CHS also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that CHS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CHS has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, CHS has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHS in lab experiments is its low toxicity and high solubility in organic solvents. CHS is also relatively easy to synthesize and purify. However, CHS has a short half-life and can be rapidly metabolized in vivo, which can limit its therapeutic effectiveness.

Future Directions

There are several future directions for the research and development of CHS. One potential direction is the synthesis of CHS derivatives with improved pharmacokinetic properties. Another direction is the investigation of the potential use of CHS in the treatment of other diseases such as cardiovascular disease and autoimmune disorders. Additionally, the mechanism of action of CHS needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, N-(cyclohexylsulfonyl)benzohydrazide is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a valuable tool in scientific research. Further research is needed to fully understand its mechanism of action and to develop CHS derivatives with improved pharmacokinetic properties.

Synthesis Methods

CHS can be synthesized by reacting cyclohexylsulfonyl chloride with benzohydrazide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields CHS as a white crystalline solid. The purity of CHS can be increased by recrystallization from ethanol.

properties

IUPAC Name

N'-cyclohexylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13(11-7-3-1-4-8-11)14-15-19(17,18)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJLPNAPTYUPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexylsulfonylbenzohydrazide

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